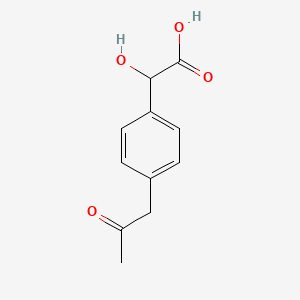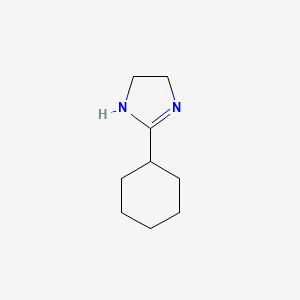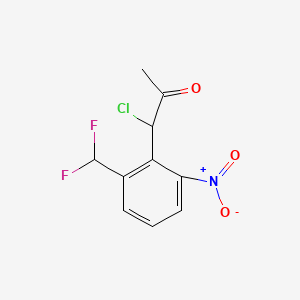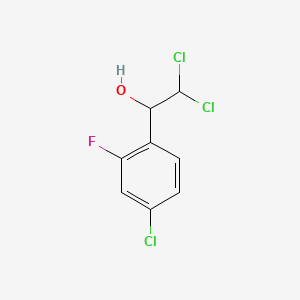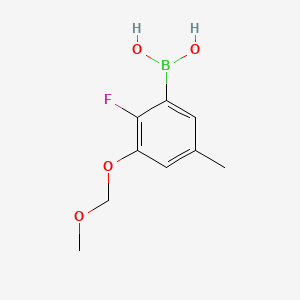
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and methoxymethoxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the fluorinated and methoxymethoxy-substituted phenyl ring.
Borylation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Modified phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials such as polymers and electronic materials.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid
- 3-Fluoro-2-methoxybenzoic acid
Uniqueness
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is unique due to the presence of both fluorine and methoxymethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role.
Propiedades
Fórmula molecular |
C9H12BFO4 |
|---|---|
Peso molecular |
214.00 g/mol |
Nombre IUPAC |
[2-fluoro-3-(methoxymethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
Clave InChI |
ZBBKRDUAIMIEOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)OCOC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


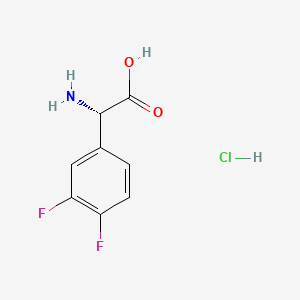
![5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene](/img/structure/B14036599.png)

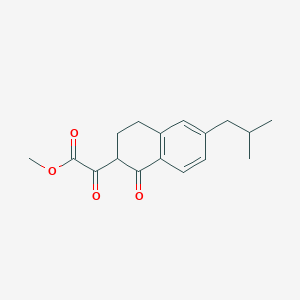

![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)

![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)
